molecular formula C12H14ClN3O B13335660 N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine CAS No. 851169-49-8

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine

Cat. No.: B13335660
CAS No.: 851169-49-8
M. Wt: 251.71 g/mol
InChI Key: GNEKIAJFZADLKK-UHFFFAOYSA-N
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Description

{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxadiazole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
  • {[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
  • {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Uniqueness

{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

851169-49-8

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,8,14H,7H2,1-2H3

InChI Key

GNEKIAJFZADLKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Cl

solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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